REACTION_CXSMILES
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Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([Cl:8])[CH:3]=1.[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].[CH2:22](N(CC)CC)C>C(O)C>[CH3:22][C:6]1[N:5]=[C:4]([Cl:8])[CH:3]=[C:2]([N:19]2[CH2:20][CH2:21][N:16]([C:14]([O:13][C:9]([CH3:12])([CH3:10])[CH3:11])=[O:15])[CH2:17][CH2:18]2)[N:7]=1
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Name
|
|
Quantity
|
24.79 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=NC=N1)Cl
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Name
|
|
Quantity
|
27.41 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCNCC1
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
41 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was evaporated
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Type
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DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane
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Type
|
WASH
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Details
|
washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (Na2SO2)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC(=N1)Cl)N1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |